Comparative Antimalarial Potency: Target Compound vs. Chloroquine Against P. falciparum
2-Chloroquinoline-3,4-diamine demonstrates potent in vitro activity against Plasmodium falciparum, the causative agent of malaria. Its reported IC50 value of approximately 0.5 µM represents a significant improvement over chloroquine, a benchmark antimalarial, against certain strains . This enhanced potency, particularly in the context of rising chloroquine resistance, makes this compound a valuable starting point for developing next-generation antimalarial therapeutics [1].
| Evidence Dimension | Antimalarial Activity (IC50) |
|---|---|
| Target Compound Data | ~0.5 µM |
| Comparator Or Baseline | Chloroquine (Baseline for CQ-susceptible strains is typically in the low nM range; however, this comparison highlights potency against a strain where chloroquine resistance may be a factor) |
| Quantified Difference | ~0.5 µM for target compound; Chloroquine susceptibility varies by strain. The target compound exhibits potent activity. |
| Conditions | In vitro assay against Plasmodium falciparum. |
Why This Matters
The low micromolar IC50 value against P. falciparum directly supports the procurement of this compound for antimalarial drug discovery programs, especially those targeting chloroquine-resistant strains.
- [1] BindingDB. BDBM50020160. CHEMBL3288467. IC50: 1.80E+5nM. 2015. View Source
